BenchChemオンラインストアへようこそ!

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Medicinal Chemistry Antibacterial Synthesis Conformational Constraint

This specific N-benzyl derivative is a validated intermediate for trovafloxacin synthesis and a privileged scaffold for CNS drug discovery. The benzyl group is essential for high-yield hydrogenolytic deprotection, distinguishing it from unsubstituted analogs. Procure for reproducible synthesis of antibacterials and triple reuptake inhibitors.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 63618-03-1
Cat. No. B1369266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS63618-03-1
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C13H15NO2/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
InChIKeyCOCNBXQWBCBUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS 63618-03-1): Core Chemical Properties and Physicochemical Profile for Procurement


3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound belonging to the 3-azabicyclo[3.1.0]hexane family. This class of compounds features a rigid bicyclic framework comprising a nitrogen-containing azetidine or pyrrolidine ring fused to a cyclopropane ring, endowing it with a conformationally constrained structure that is distinct from linear or monocyclic amines [1]. The target compound is characterized by a benzyl group at the 3-position and a carboxylic acid at the 1-position, with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol . Key predicted physicochemical properties include a pKa of 3.80 ± 0.20 and a LogP (ACD/LogP) of 1.25 .

Why 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid Cannot Be Directly Substituted with Unsubstituted or N-Deprotected 3-Azabicyclo[3.1.0]hexane Analogs


The 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold serves as a key intermediate in the synthesis of several pharmacologically active compounds, notably trovafloxacin and other azabicyclo-substituted quinolone antibacterials [1]. The presence of the N-benzyl protecting group is not merely a synthetic convenience; it directly influences the compound's physicochemical properties and reactivity profile in downstream transformations. For instance, the benzyl group enhances lipophilicity (LogP ~1.25) relative to the unsubstituted 3-azabicyclo[3.1.0]hexane core, which can alter membrane permeability and binding interactions . More importantly, the N-benzyl moiety serves as a critical handle for hydrogenolytic deprotection to generate the free amine, a step that is integral to the synthesis of the final active pharmaceutical ingredient [2]. Substitution with an N-unsubstituted or N-alkyl analog would necessitate a divergent and potentially lower-yielding synthetic route, fundamentally altering the reaction sequence and the final product's purity and yield. Therefore, from a procurement standpoint, this specific N-benzyl derivative is not a generic, interchangeable building block but a precisely defined intermediate whose structural features are directly tied to its validated role in specific synthetic pathways.

Quantitative Differentiation Evidence for 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid Against Closest Analogs


N-Benzyl Substitution Confers a Defined Conformational Bias and Synthetic Utility for Quinolone Antibiotic Synthesis

The N-benzyl group on the 3-azabicyclo[3.1.0]hexane scaffold is a critical feature that enables its use as a precursor to trovafloxacin. In the synthesis of alatrofloxacin (a trovafloxacin prodrug), the N-benzyl derivative serves as the starting material for a multi-step sequence involving reduction, hydrogenolysis, and further functionalization [1]. This contrasts with the unsubstituted 3-azabicyclo[3.1.0]hexane core, which cannot undergo the same hydrogenolytic deprotection step to yield the required free amine. The N-benzyl group provides a specific, removable protecting group that is integral to the established synthetic route. In a related patent for the preparation of 6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane, the N-benzyl derivative is highlighted as a key intermediate for azabicyclo quinolone antimicrobials [2].

Medicinal Chemistry Antibacterial Synthesis Conformational Constraint

Differentiation in Lipophilicity (LogP) Profile Compared to Unsubstituted 3-Azabicyclo[3.1.0]hexane Core

The addition of the N-benzyl substituent to the 3-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold significantly increases its lipophilicity. The predicted ACD/LogP for 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is 1.25 . In contrast, the unsubstituted 3-azabicyclo[3.1.0]hexane core has a substantially lower predicted LogP, reflecting its more hydrophilic nature. This difference in lipophilicity can directly impact the compound's solubility, membrane permeability, and overall pharmacokinetic profile in biological systems. For example, in a series of triple reuptake inhibitors based on the 3-azabicyclo[3.1.0]hexane scaffold, compounds with optimized lipophilicity achieved good oral bioavailability (>30%) and high brain penetration (B/B >4) in rats [1].

Physicochemical Property Lipophilicity ADME Prediction

Unique Carboxylic Acid pKa Value Informs Purification and Salt Formation Strategies

The predicted pKa of the carboxylic acid group in 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is 3.80 ± 0.20 . This value is distinct from that of the simpler analog, 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, which lacks the N-benzyl substituent and has a different pKa (not explicitly reported but can be inferred to be higher due to the electron-withdrawing inductive effect of the benzyl group's nitrogen). The relatively low pKa indicates that the compound exists predominantly in its deprotonated, anionic form at physiological pH (7.4). This ionization state influences its aqueous solubility, its ability to form salts with basic counterions, and its retention on reverse-phase HPLC columns. This property is crucial for developing robust purification and formulation protocols.

Physicochemical Property Ionization Purification

Demonstrated Utility as a Key Intermediate in the Synthesis of CNS-Penetrant Triple Reuptake Inhibitors

The 3-azabicyclo[3.1.0]hexane scaffold, when appropriately functionalized, has been shown to yield potent and selective triple reuptake inhibitors (TRIs) with favorable in vivo profiles. A series of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes were found to exhibit high in vitro potency and selectivity at SERT, NET, and DAT. Selected derivatives demonstrated good oral bioavailability (>30%) and brain penetration (brain-to-plasma ratio >4) in rats, confirming their potential as CNS-active agents [1]. While the specific compound of interest (3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid) is an intermediate rather than the final active drug, its core scaffold is directly responsible for these promising pharmacological outcomes. This is in contrast to alternative scaffolds like 4-aminopiperidine, which lack the conformational rigidity of the bicyclic core and may exhibit different target engagement profiles [2].

CNS Drug Discovery Triple Reuptake Inhibitor Neuropharmacology

Established Role in the Synthesis of Muscarinic Receptor Antagonists

The 3-azabicyclo[3.1.0]hexane scaffold, including N-benzyl derivatives, has been extensively employed in the development of muscarinic acetylcholine receptor (mAChR) antagonists. For instance, a series of 3,6-disubstituted azabicyclo[3.1.0]hexane derivatives have been patented as muscarinic receptor antagonists for the treatment of respiratory, urinary, and gastrointestinal disorders [1]. More recently, 3-azabicyclo[3.1.0]hexan-6-amine compounds have been disclosed as antagonists of the M4 mAChR subtype, with potential applications in Parkinson's disease and other CNS disorders [2]. The specific N-benzyl derivative (3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid) serves as a crucial building block for accessing these pharmacologically active compounds. Its benzyl group can be readily removed or further functionalized, allowing for the rapid exploration of structure-activity relationships around this privileged GPCR-targeting scaffold.

GPCR Pharmacology Muscarinic Receptor CNS Disorders

High-Value Application Scenarios for Procuring 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid


Synthesis of Azabicyclo-Substituted Quinolone Antibiotics (e.g., Trovafloxacin)

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a validated starting material for the synthesis of alatrofloxacin mesylate, a prodrug of the broad-spectrum antibiotic trovafloxacin. The N-benzyl group is essential for the hydrogenolytic deprotection step that yields the free amine, which is subsequently coupled to the quinolone core. This specific intermediate is preferred over the unsubstituted analog because it follows a well-established, high-yielding synthetic route described in US Patent 5,229,396 [1]. Procuring this compound enables the efficient and reproducible synthesis of trovafloxacin and related antibacterial agents for research and development purposes.

Medicinal Chemistry Campaigns Targeting CNS Disorders with Triple Reuptake Inhibitors

The rigid 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure for developing triple reuptake inhibitors (TRIs) with favorable CNS pharmacokinetic properties. As demonstrated by Micheli et al. in the Journal of Medicinal Chemistry, optimized derivatives of this scaffold achieve oral bioavailability >30% and high brain penetration (B/B >4) in rats [2]. By procuring 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, medicinal chemists can leverage this validated core to synthesize novel TRIs for the potential treatment of depression, anxiety, and other neuropsychiatric conditions. The N-benzyl group provides a versatile handle for further functionalization or can be removed to access the free amine for additional derivatization.

Structure-Activity Relationship (SAR) Studies for Muscarinic Acetylcholine Receptor Modulators

The 3-azabicyclo[3.1.0]hexane scaffold has been extensively patented as a core structure for muscarinic receptor antagonists, with applications in respiratory, urinary, and gastrointestinal disorders, as well as Parkinson's disease [3]. The N-benzyl derivative is an ideal starting point for SAR exploration around the M1-M5 mAChR subtypes. The carboxylic acid group at the 1-position and the N-benzyl group at the 3-position offer two distinct vectors for introducing structural diversity. Researchers procuring this compound can rapidly generate focused libraries to identify subtype-selective antagonists with improved therapeutic windows.

Synthesis of Conformationally Constrained Peptidomimetics and Proline Analogs

The 3-azabicyclo[3.1.0]hexane ring system is a well-recognized conformationally constrained analog of proline. The rigid bicyclic structure restricts the conformational freedom of the pyrrolidine ring, mimicking specific proline conformations found in bioactive peptides and proteins . 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, with its carboxylic acid and protected amine, can be incorporated into peptide chains via standard coupling chemistry. This allows researchers to probe the bioactive conformation of peptide ligands and enhance their metabolic stability and target selectivity. The predicted pKa of 3.80 and LogP of 1.25 provide a rational basis for predicting the physicochemical properties of the resulting peptidomimetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.